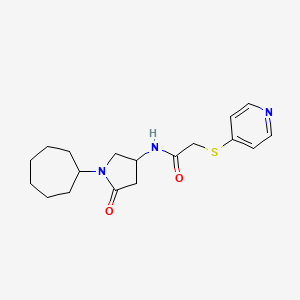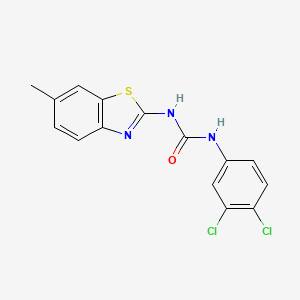amine dihydrochloride](/img/structure/B6055041.png)
[3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride, also known as TAK-659, is a small molecule inhibitor that is being studied for its potential therapeutic use in treating various types of cancer. This compound is currently in the preclinical stage of development, and it has shown promising results in both in vitro and in vivo studies.
作用机制
[3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is an important signaling molecule in cancer cells. BTK plays a crucial role in the survival and proliferation of cancer cells, and its inhibition can lead to cell death. [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride also inhibits other signaling pathways that are involved in cancer cell growth and survival, including the PI3K/AKT and NF-κB pathways.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride has also been shown to have other biochemical and physiological effects. For example, it can inhibit the activation of immune cells, which may be beneficial in certain autoimmune diseases. It can also reduce inflammation and pain, which may be useful in treating conditions such as arthritis.
实验室实验的优点和局限性
One of the main advantages of using [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride in lab experiments is its specificity for BTK, which allows for targeted inhibition of cancer cells without affecting normal cells. Additionally, [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride has shown good bioavailability and pharmacokinetic properties, which make it a promising candidate for further development. However, one limitation of using [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride is its potential for off-target effects, which may need to be carefully monitored in future studies.
未来方向
There are several potential future directions for the study of [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride. One area of interest is its use in combination with other cancer treatments, such as chemotherapy and immunotherapy. Another potential direction is the development of [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride derivatives with improved pharmacokinetic properties and specificity for BTK. Additionally, further studies are needed to better understand the potential side effects and toxicity of [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride, as well as its effectiveness in different types of cancer.
合成方法
The synthesis of [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride involves several steps, including the reaction of 2-chloroethylamine hydrochloride with 2-thiophenemethanol to form the intermediate product, which is then reacted with 1H-imidazole-1-carboxaldehyde to produce the final product, [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride. The purity and yield of the compound can be improved by using appropriate purification techniques.
科学研究应用
[3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride has been extensively studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
3-imidazol-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S.2ClH/c1-3-11(15-8-1)9-12-4-2-6-14-7-5-13-10-14;;/h1,3,5,7-8,10,12H,2,4,6,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVAJQQDIFZCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCCCN2C=CN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B6054959.png)

![N-(1-adamantylmethyl)-1-[2-(dimethylamino)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6054968.png)
![N-ethyl-5-[(5-isoquinolinyloxy)methyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6054976.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6054979.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)propyl(tetrahydro-2-furanylmethyl)amine](/img/structure/B6054983.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6054994.png)
![4-[(2-cyclopropyl-4-quinolinyl)carbonyl]-6-methyl-1-(2-methylphenyl)-2-piperazinone](/img/structure/B6054999.png)

![ethyl 4-benzyl-1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6055016.png)
![1-(2-methoxyphenyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6055028.png)
![2-[(4-isopropyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6055046.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-2-methoxybenzyl)-N-methyl-3-piperidinamine](/img/structure/B6055048.png)
![1-(1-cyclohexyl-3-piperidinyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6055063.png)